N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-9-15(10-8-13)23-11-12-24-18(26)16(21-22-19(23)24)17(25)20-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUMJTHZBMJIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazine core known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4O2. The structure consists of a tetrahydroimidazo-triazine framework substituted with cyclohexyl and p-tolyl groups. This structural diversity contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with imidazo[2,1-c][1,2,4]triazine moieties exhibit a range of biological activities:
- Anticancer Activity : Compounds related to triazines have shown promising anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, derivatives of s-triazine have been reported to inhibit enzymes involved in tumorigenesis and exhibit selective cytotoxicity against cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. Preliminary studies suggest that modifications in the triazine structure can enhance enzyme inhibitory activity, potentially leading to applications in treating diseases such as diabetes and cancer .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that similar triazine derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, a related compound exhibited an IC50 value of 12 µM against MCF-7 cells .
- Enzyme Inhibition : A study on tricyclic triazine derivatives highlighted their ability to selectively inhibit hypoxia-selective cytotoxins. These compounds showed potential in targeting hypoxic tumor environments effectively .
- Structure-Activity Relationship (SAR) : The biological activity of this compound is likely influenced by the presence of the cyclohexyl and p-tolyl substitutions. Variations in these substituents can lead to significant changes in potency and selectivity towards specific biological targets.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that imidazo[2,1-c][1,2,4]triazines can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound may also demonstrate similar mechanisms due to its structural similarities with known anticancer agents.
Antimicrobial Properties
N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been evaluated for antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
Compounds containing the triazine moiety have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazine derivatives and tested their anticancer efficacy against human cancer cell lines. The results indicated that the presence of the tetrahydroimidazo structure was essential for enhancing cytotoxicity compared to other derivatives lacking this feature .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of triazine derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the triazine ring in modulating biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : The synthesis of imidazo-triazine derivatives often involves multi-step reactions. For example, one-pot two-step reactions using catalysts like PPA (polyphosphoric acid) under reflux conditions can yield structurally similar heterocyclic compounds (e.g., tetrahydroimidazo-pyridine derivatives) with moderate to high yields (76% in some cases) . Key steps include cyclization of nitro precursors followed by reduction and functionalization. Reaction parameters such as solvent choice (THF or ethanol), temperature (reflux vs. ambient), and stoichiometric ratios of reagents (e.g., diethyl oxalate for acylations) should be systematically optimized . Purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer : Structural confirmation requires a combination of NMR (¹H and ¹³C), IR, and HRMS. For imidazo-triazine analogs, ¹H NMR typically resolves aromatic protons (δ 7.2–8.5 ppm) and cyclohexyl methylene groups (δ 1.2–2.1 ppm) . IR spectra validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities, while HRMS ensures molecular weight accuracy (e.g., [M+H]⁺ within ±2 ppm error) . Crystallographic data (e.g., single-crystal X-ray diffraction) can resolve ambiguities in stereochemistry, as demonstrated for related N-cyclohexyl carboxamides .
Q. How can solubility and formulation challenges be addressed during in vitro assays?
- Methodological Answer : Solubility profiling in polar (DMSO, ethanol) and non-polar solvents (chloroform) is essential. For insoluble analogs, co-solvents (e.g., PEG-400) or micellar formulations (using Tween-80) improve bioavailability . pKa determination (via UV-Vis titration) identifies ionizable groups, guiding salt formation (e.g., hydrochloride salts for enhanced aqueous solubility) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for reaction path optimization) and molecular docking (e.g., targeting GSK-3β or kinase domains) predict binding affinities and regioselectivity . For example, docking studies of triazolo-thiadiazole carboxamides revealed hydrogen bonding interactions with key residues (e.g., ASP200 in GSK-3β), guiding substituent modifications at the p-tolyl or cyclohexyl groups . Software tools like Gaussian or AutoDock Vina automate conformational searches and free-energy calculations .
Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?
- Methodological Answer : Discrepancies often arise from heat/mass transfer inefficiencies. Lab-scale reflux (e.g., 80°C in ethanol) may not translate to pilot-scale reactors due to uneven heating. Computational fluid dynamics (CFD) simulations model temperature gradients, while in-line FTIR monitors intermediate formation in real time . For example, delayed cyclization due to poor mixing can reduce yields by 15–20%; optimizing impeller design or switching to flow chemistry mitigates this .
Q. How to resolve conflicting spectral data (e.g., NMR vs. X-ray) for structural assignments?
- Methodological Answer : Conflicting data may indicate dynamic processes (e.g., ring puckering in tetrahydroimidazo-triazines). Variable-temperature NMR (e.g., 298–343 K) detects conformational exchange, while NOESY/ROESY correlations map spatial proximity of protons . For crystallographic mismatches, refine the model using Hirshfeld surface analysis to assess hydrogen-bonding networks and packing effects .
Q. What strategies validate the compound’s biological activity against conflicting in vitro/in vivo results?
- Methodological Answer : Address discrepancies via orthogonal assays. For instance, if in vitro kinase inhibition (IC₅₀ = 50 nM) doesn’t correlate with in vivo efficacy, assess pharmacokinetics (plasma protein binding, metabolic stability via liver microsomes) . LC-MS/MS quantifies parent compound and metabolites in serum, while CRISPR-engineered reporter cell lines confirm target engagement .
Q. What are the critical factors in transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer : Key challenges include solvent recovery, exothermicity management, and impurity control. Process Analytical Technology (PAT) tools (e.g., Raman spectroscopy) monitor reaction progression, while Design of Experiments (DoE) optimizes parameters (e.g., catalyst loading, residence time) . For hazardous intermediates (e.g., nitro derivatives), substitute with safer surrogates or implement continuous-flow systems to minimize risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
